![molecular formula C14H24N2O4 B3096161 Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate CAS No. 1272757-65-9](/img/structure/B3096161.png)
Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
Overview
Description
The compound is a racemic mixture, which means it contains equal amounts of left- and right-handed enantiomers of a chiral molecule . The name suggests that it’s a bicyclic compound with an amino group and two carboxylate groups. The presence of these functional groups could imply that this compound might have some biological activity.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is a bicyclic system with an amino group and two carboxylate groups. The bicyclic system suggests that the compound might have a rigid and well-defined three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would largely depend on the functional groups present in the molecule. The amino group could participate in acid-base reactions, while the carboxylate groups could be involved in esterification or amidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the amino and carboxylate groups could make this compound soluble in polar solvents .Scientific Research Applications
Synthesis Methodologies and Structural Insights
Conformationally Constrained Amino Acids
The synthesis of conformationally constrained amino acids, such as glutamic acid analogues from L-serine, showcases the complex methodology involved in crafting structures similar to the compound of interest. These processes, including tandem Wittig/Michael reactions and transannular alkylation, provide foundational approaches for generating bicyclic frameworks with precise stereochemistry (Hart & Rapoport, 1999).
Morpholine Amino Acids as Medicinal Modules
Efficient synthesis of morpholine amino acids demonstrates the potential of bicyclic structures in medicinal chemistry. These compounds, including racemic variants, serve as compact modules designed to modulate physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).
Applications in Medicinal Chemistry
Chemoenzymatic Preparation of β-Amino Acid Derivatives
The chemoenzymatic approach to synthesizing enantiopure β-amino acid and β-lactam derivatives underscores the intricate relationship between molecular structure and biological activity. These methodologies highlight the potential for creating novel therapeutic agents with high enantiomeric excess, leveraging the unique bicyclic scaffolds for specific biological targeting (Gyarmati et al., 2004).
Kinetic Resolution of Epoxides
The catalytic enantioselective rearrangement of epoxides into allylic alcohols, using the Li-salt of a related azabicyclo compound as a catalyst, showcases the compound's utility in achieving enantioenrichment in chemical reactions. This application not only underscores the structural utility of such compounds but also their catalytic prowess in facilitating significant synthetic transformations (Gayet et al., 2002).
Molecular Structure and Dynamics
X-ray Diffraction Analyses
The synthesis and molecular characterization of related bicyclic amino acid esters, through techniques such as X-ray diffraction, offer profound insights into the stereochemical and structural nuances of these molecules. Understanding these molecular frameworks facilitates the design of more efficient synthetic routes and the exploration of novel chemical entities with potential therapeutic applications (Moriguchi et al., 2014).
Future Directions
The study of this compound could be interesting for researchers in the field of organic chemistry or medicinal chemistry, given its complex structure and the presence of multiple functional groups . Further studies could focus on its synthesis, its physical and chemical properties, and potential biological activities.
properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3S,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-12(17)11-9-6-8(7-10(9)15)16(11)13(18)20-14(2,3)4/h8-11H,5-7,15H2,1-4H3/t8?,9?,10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCIMGVQERDOBN-LXKPXOPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2CC(N1C(=O)OC(C)(C)C)C[C@H]2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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